molecular formula C8H15NO2S B1444288 Tert-butyl 3-sulfanylazetidine-1-carboxylate CAS No. 941585-25-7

Tert-butyl 3-sulfanylazetidine-1-carboxylate

Cat. No. B1444288
CAS RN: 941585-25-7
M. Wt: 189.28 g/mol
InChI Key: GUZYDTTYVXLGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-sulfanylazetidine-1-carboxylate (TBSAC) is an organic compound used in a variety of scientific research applications. It is a chiral sulfanylazetidine derivative, with a three-membered ring structure and a tert-butyl group attached to the nitrogen atom. TBSAC is used in a variety of fields, including organic synthesis, materials science, medicinal chemistry, and catalysis. It is a versatile building block for the synthesis of other compounds, and its unique structure makes it useful for a variety of applications.

Scientific Research Applications

Kinetic Resolution of Racemic Carboxylic Acids

Tert-butyl 3-sulfanylazetidine-1-carboxylate plays a pivotal role in the kinetic resolution of racemic carboxylic acids. A study by Ishihara et al. (2008) demonstrated its effectiveness in catalyzing the enantioselective esterification of racemic carboxylic acids, achieving high asymmetric induction. This process involves a chiral catalyst and diastereomeric acylammonium salts, facilitated by intramolecular hydrogen bonding, marking a significant advancement in the field of organic synthesis (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Synthesis of Quinoxaline Derivatives

Xie et al. (2019) developed an efficient protocol for synthesizing various quinoxaline derivatives, employing this compound. This method involves metal- and base-free conditions, highlighting the compound's versatility and its potential in creating bioactive natural products and synthetic drugs (Xie et al., 2019).

Mild and Nonreversible tert-Butylation

Fandrick et al. (2021) explored the application of this compound in the mild and nonreversible tert-butylation of alcohols and phenols. This method employs a noncoordinating acid-base catalyst, allowing for high yields and the preservation of sensitive functional groups, such as ketal, Boc, and boronate esters (Fandrick, Patel, Radomkit, Chatterjee, Braith, Fandrick, Busacca, & Senanayake, 2021).

Asymmetric Synthesis of Amines

Ellman et al. (2002) demonstrated the compound's utility in the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, derived from this compound, serve as intermediates for synthesizing a wide range of enantioenriched amines. This methodology opens new avenues for producing amino acids, amino alcohols, and other important amine derivatives with high enantioselectivity (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

tert-butyl 3-sulfanylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZYDTTYVXLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729350
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941585-25-7
Record name tert-Butyl 3-sulfanylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-sulfanylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Mixture of tert-butyl 3-(acetylthio)azetidine-1-carboxylate (STEP C, 700 mg, 3.03 mmol), methanol (10 mL) and potassium carbonate (836 mg, 6.05 mol) was stirred at 50° C. for 2 h and cooled to room temperature. To the reaction mixture was added 2 mol/L hydrochloric acid for solution acidified (pH <4). The resulting solution was extracted with diethyl ether (30 mL×2). The organic layer was combined and washed with water (30 mL×2) and brine (30 mL). The extract was dried with magnesium sulfate and concentrated. Resulting crude product (581 mg) was used without further purification.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-sulfanylazetidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-sulfanylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.